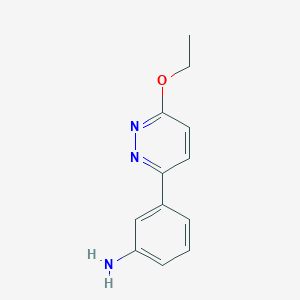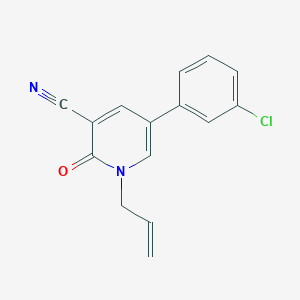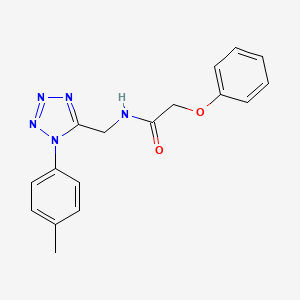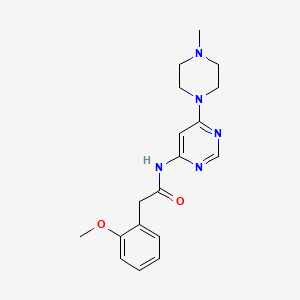
3-(6-Ethoxypyridazin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(6-Ethoxypyridazin-3-yl)aniline” is a compound that belongs to the class of organic compounds known as anilines . Anilines are organic compounds that contain an amino group (-NH2) attached to a phenyl group .
Synthesis Analysis
The synthesis of aniline derivatives involves various methods. One such method involves the polymerization of new aniline derivatives . Another method involves an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines . These methods provide efficient ways to synthesize aniline derivatives.Molecular Structure Analysis
Aniline derivatives have a molecular structure that includes a benzene ring with an amino group attached . The presence of the amino group makes aniline derivatives an amine, hence they are classified as aromatic amines .Chemical Reactions Analysis
Aniline derivatives undergo various chemical reactions. For instance, they can react with alkyl halides to form secondary amines or tertiary amines . They can also react with halogens . The specific reactions that “this compound” undergoes would depend on its specific structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
Aniline is a polar compound with high melting and boiling points due to the presence of hydrogen bonds . It can form hydrogen bonds with water, but its solubility is limited due to the large phenyl group . The specific physical and chemical properties of “this compound” would depend on its specific structure.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on derivatives related to 3-(6-Ethoxypyridazin-3-yl)aniline has shown significant antimicrobial properties. For instance, novel quinazolinone derivatives synthesized through reactions involving aniline compounds have been evaluated for their antimicrobial activity. These studies explore the potential of such derivatives in the development of new antimicrobial agents, indicating a promising avenue for future research in combating microbial resistance (Habib, Hassan, & El‐Mekabaty, 2013).
Photophysical and Electrochemical Applications
Derivatives of this compound have been studied for their photophysical properties, suggesting potential applications in the development of new fluorophores and electroluminescent materials. Highly luminescent tetradentate bis-cyclometalated platinum complexes involving aniline derivatives exhibit remarkable properties for electroluminescence application, offering insights into designing advanced materials for OLED technology (Vezzu et al., 2010).
Coordination Chemistry and Separation Technologies
The coordination chemistry of derivatives similar to this compound has implications for separation technologies, especially in the nuclear industry. Studies on the coordination behavior of 1,2,4-triazinyl bipyridines with lanthanide(III) elements, for example, have relevance for the partitioning of americium(III) from europium(III), highlighting the role of such compounds in enhancing the selectivity and efficiency of separation processes (Hudson et al., 2003).
DNA-binding Studies and Antioxidant Activities
Investigations into the DNA-binding capabilities and antioxidant activities of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives have demonstrated the potential of these compounds in therapeutic applications. Their ability to intercalate with DNA and scavenge free radicals suggests promising research directions for the development of novel therapeutic agents with unique mechanisms of action (Wu et al., 2014).
Polymerization Catalysts and Synthetic Methods
Research on titanium complexes stabilized by bulky electron-rich aminopyridinates, derived from aniline reactions, explores their application in ethylene and styrene polymerization. Such studies contribute to the advancement of catalyst design, offering more efficient and selective processes for polymer production, which is crucial for developing new materials with tailored properties (Hafeez, Kretschmer, & Kempe, 2011).
Safety and Hazards
Aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . The specific safety and hazards of “3-(6-Ethoxypyridazin-3-yl)aniline” would depend on its specific structure.
Orientations Futures
Research on aniline derivatives is ongoing, with a focus on developing new synthetic methods and exploring their biological activities . Future research could also focus on improving the physical and chemical properties of aniline derivatives to enhance their utility in various applications. The future directions for “3-(6-Ethoxypyridazin-3-yl)aniline” specifically would depend on its unique properties and potential applications.
Mécanisme D'action
Target of Action
This compound is a derivative of pyridazine, which is known to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives have been shown to exhibit various modes of action depending on their specific structures and functional groups . For instance, some pyridazine derivatives have been found to have significant binding and inhibitory activity at monoamine reuptake neuronal sites
Biochemical Pathways
Pyridazine and its derivatives have been reported to influence a variety of biological pathways due to their diverse pharmacological activities
Result of Action
Given the diverse biological activities of pyridazine derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels
Action Environment
Factors such as pH and temperature can significantly impact the activity and stability of many compounds . Future research should investigate how these and other environmental factors influence the action of 3-(6-Ethoxypyridazin-3-yl)aniline.
Propriétés
IUPAC Name |
3-(6-ethoxypyridazin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-16-12-7-6-11(14-15-12)9-4-3-5-10(13)8-9/h3-8H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZZQFGYRBEPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(1-cyclohexenyl)ethyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2745054.png)

![N-[4-(acetylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2745056.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2745058.png)


![3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2745062.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2745064.png)
![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)



![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride](/img/structure/B2745073.png)